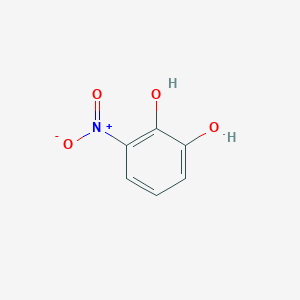

3-Nitrobenzene-1,2-diol

Vue d'ensemble

Description

3-Nitrobenzene-1,2-diol is a chemical compound obtained through various physical and chemical processes. It's a molecule of interest in several chemical and pharmaceutical applications.

Synthesis Analysis

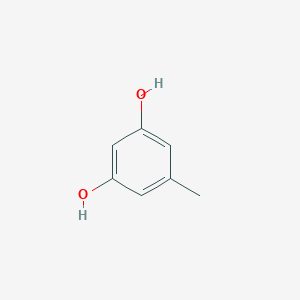

The synthesis of similar nitrobenzene derivatives often involves processes such as sulfonation, nitration, and hydrolysis. For example, Zhang Chun-xia (2011) describes the synthesis of 1,3-dimethoxy-2-nitrobenzene from resorcinol through sulfonation and nitration processes, yielding 2-nitrobenzene-1,3-diol with a high purity of over 98.5% (Zhang, 2011).

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be quite complex. For instance, the crystal structure of 2-(3-nitrophenyl)-1,3-dithiane, as studied by Caracelli et al. (2015), shows a chair conformation of the 1,3-dithiane ring with a nitrobenzene substituent occupying an equatorial position (Caracelli et al., 2015).

Chemical Reactions and Properties

Nitrobenzene compounds, including 3-Nitrobenzene-1,2-diol, engage in various chemical reactions. They are often involved in nucleophilic aromatic addition reactions, as shown in studies like that of Velzen et al. (2010), where 1,3,5-trinitrobenzene reacts with diazomethane (Velzen et al., 2010).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystal structures are key characteristics of nitrobenzene derivatives. For example, Mossakowska and Wójcik (2007) studied the thermal vibrations and melting point of 1-chloro-2-nitrobenzene, which is structurally related to 3-Nitrobenzene-1,2-diol (Mossakowska & Wójcik, 2007).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are crucial in understanding 3-Nitrobenzene-1,2-diol. Studies like that of Bosch et al. (2022) provide insights into the intermolecular interactions and energies in structures of nitrobenzene derivatives (Bosch et al., 2022).

Applications De Recherche Scientifique

Application 1: Catalytic Ozonation for Degradation of Nitrobenzene in Water

- Summary of Application : This research focuses on the use of 3-Nitrobenzene-1,2-diol in the degradation of nitrobenzene in water. Nitrobenzene is a hazardous organic pollutant found in industrial effluent and is difficult to degrade completely due to its high chemical stability .

- Methods of Application : A series of perovskite-type Ce-doped LaCoO3 catalysts were designed and fabricated through a citrate-assisted solgel method. A heterogeneous catalytic ozonation system was constructed to degrade nitrobenzene in water using these catalysts .

- Results or Outcomes : The TOC removal efficiency of nitrobenzene reached as high as 92.5% in 30 minutes, which was much higher than the sole ozonation (only 34.1%) in a similar condition .

Application 2: Photocatalytic Reduction of Nitrobenzene

- Summary of Application : This research involves the photocatalytic reduction of nitrobenzene using CdS quantum dots with hole scavengers .

- Methods of Application : Different hole scavenger combinations lead to different products. The type of hole scavenger affects reaction times and pathways .

- Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

3-Nitrobenzene-1,2-diol is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

3-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKWFDPEASWKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901759 | |

| Record name | 3-Nitro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrobenzene-1,2-diol | |

CAS RN |

6665-98-1 | |

| Record name | 3-Nitrocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6665-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

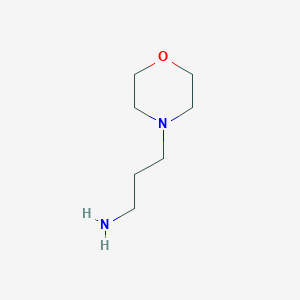

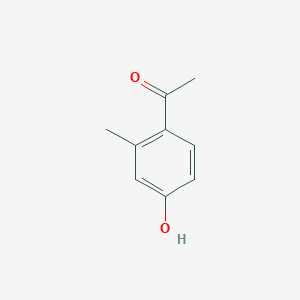

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)

![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)